molecular formula C10H18BrNO3 B12448927 Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate

Cat. No.: B12448927
M. Wt: 280.16 g/mol
InChI Key: KIWHIAGYBKVHMO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate (CAS 936250-36-1) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 4-position, and a hydroxyl group at the 3-position in a trans configuration. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to its reactive bromine substituent, which facilitates further functionalization via nucleophilic substitution or cross-coupling reactions .

The stereochemistry and substituent positions (4-bromo, 3-hydroxy) are critical to its reactivity and applications. For instance, the bromine atom acts as a leaving group, enabling the introduction of aryl, alkyl, or heteroatom groups, while the hydroxyl group offers a site for oxidation or protection strategies .

Properties

IUPAC Name

tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHIAGYBKVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism by which trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The tert-butyl ester group provides stability and influences the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences
trans-tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate 936250-36-1 4-Br, 3-OH (trans) 280.16 Reactive bromine for substitutions; trans configuration enhances stereochemical stability .
tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate 199110-63-9 3-Br, 4-OH Not specified Positional isomerism alters reactivity: bromine at 3-position may reduce accessibility for nucleophilic attack .
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate Not provided 4-(4-methylpentyl) 307.4 (calculated) Hydrophobic alkyl chain reduces solubility in polar solvents; lacks reactive halogens for further derivatization .
tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate Not provided 4-OH, 4-[5-(CF₃)pyridinyl] Not specified Trifluoromethylpyridine substituent introduces aromaticity and electron-withdrawing effects, altering reactivity toward electrophiles .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogs like tert-butyl 4-phenylpiperazine-1-carboxylate .
  • Stability: Tert-butyl carbamate groups generally enhance stability under acidic conditions, a feature shared across analogs like tert-butyl 4-amidinopiperidine-1-carboxylate (CAS 140373-77-9) .

Biological Activity

Tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article discusses its synthesis, biological mechanisms, and possible therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H16_{16}BrN1_{1}O3_{3}
  • Molecular Weight : Approximately 280.16 g/mol
  • Functional Groups : The presence of a bromine atom at the 4-position, a hydroxyl group at the 3-position of the piperidine ring, and a tert-butyl ester group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through the hydroxyl group and participate in halogen bonding via the bromine atom. These interactions can influence various biological pathways, including enzyme inhibition and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites, thereby altering their function.
  • Receptor Interaction : Its structural characteristics allow it to interact with various receptors, potentially modulating signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.

Anticancer Properties

Recent investigations have highlighted its potential in cancer therapy. For instance, derivatives of this compound have shown cytotoxic effects in cancer cell lines, particularly in models of breast cancer. In vitro studies reveal that certain derivatives induce apoptosis more effectively than conventional chemotherapeutic agents like bleomycin .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxicity of the compound against FaDu hypopharyngeal tumor cells.
    • Findings : The compound exhibited significant cytotoxicity, with an IC50 value lower than that of standard treatments, suggesting its potential as a therapeutic agent .
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed notable inhibition zones in agar diffusion tests, indicating strong antimicrobial activity.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTest MethodologyResultsReference
AntimicrobialAgar diffusion testSignificant inhibition zones
CytotoxicityMTT assay on FaDu cellsIC50 < standard treatments
Enzyme inhibitionBiochemical assaysInhibition observed

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